Product packaging for Bafilomycin A(Cat. No.:CAS No. 116764-51-3)

Bafilomycin A

Cat. No.: B040751
CAS No.: 116764-51-3
M. Wt: 622.8 g/mol
InChI Key: XDHNQDDQEHDUTM-XJKSCTEHSA-N
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Description

Bafilomycin A is a macrolide antibiotic derived from Streptomyces species that serves as a highly potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). This specific mechanism of action makes it an indispensable tool in cell biology research. By selectively inhibiting V-ATPase, this compound disrupts the acidification of intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles. Consequently, it is widely used to study a diverse array of cellular processes, most notably autophagy, where it blocks the fusion of autophagosomes with lysosomes and inhibits lysosomal protein degradation, allowing for the quantification of autophagic flux. Its application extends to research on receptor-mediated endocytosis, intracellular trafficking, vesicular maturation, and bone resorption by osteoclasts. Furthermore, this compound exhibits potent antibiotic activity against a spectrum of Gram-positive bacteria and demonstrates intriguing anti-angiogenic and anti-tumor properties in various experimental models, positioning it as a critical compound for investigating cancer biology and novel therapeutic strategies. Researchers rely on its high specificity to precisely manipulate and probe the vital functions of V-ATPase in cellular physiology and disease pathogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H58O9 B040751 Bafilomycin A CAS No. 116764-51-3

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase).

CAS No.

116764-51-3

Molecular Formula

C35H58O9

Molecular Weight

622.8 g/mol

IUPAC Name

(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1

InChI Key

XDHNQDDQEHDUTM-XJKSCTEHSA-N

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

Isomeric SMILES

C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

Other CAS No.

116764-51-3

Pictograms

Irritant

Synonyms

bafilomycin A

Origin of Product

United States

Mechanistic Dissection of Bafilomycin A S Cellular Actions

Primary Interaction with Vacuolar H+-ATPases (V-ATPases)

V-ATPases are complex, multi-subunit enzymes responsible for pumping protons across membranes, a process fueled by ATP hydrolysis. nih.gov They consist of a cytosolic V1 domain that hydrolyzes ATP and a transmembrane V0 domain that transports protons. wikipedia.orgnih.gov Bafilomycin A's inhibitory action is targeted specifically to the V0 domain. nih.gov

The inhibitory effect of this compound is achieved through its direct binding to the V0 domain of the V-ATPase. Cryo-electron microscopy has revealed that the binding site is located at the interface between the c-ring and subunit 'a' of the V0 sector. nih.govnih.gov A single Bafilomycin A1 molecule physically engages with two adjacent c subunits within the c-ring. nih.gov This interaction disrupts the critical interface between the c-ring and subunit 'a', which is essential for the enzyme's rotary mechanism. nih.govresearchgate.net

Structural analyses show that the binding of Bafilomycin A1 creates a steric clash with highly conserved residues in subunit a, including I790, M794, L797, and L801, further highlighting the mechanism of inhibition. nih.gov Moreover, studies in yeast have demonstrated that specific mutations in subunit a (such as E721K, L724A, and N725F) can decrease the binding affinity of Bafilomycin, confirming that subunit 'a' contributes directly to the binding pocket. nih.gov The 7'-hydroxyl group on the Bafilomycin A1 molecule has been identified as a key feature for its recognition by subunit c. nih.gov

The binding of this compound to the V0 domain directly obstructs the enzyme's primary function: proton translocation. nih.govyoutube.com The V-ATPase operates as a rotary motor, where ATP hydrolysis in the V1 domain drives the rotation of the c-ring in the V0 domain, facilitating the movement of protons across the membrane. nih.gov By binding to the c-ring and disrupting its interface with the static subunit 'a', Bafilomycin A1 provides a steric hindrance that effectively locks the rotor, preventing its rotation. nih.gov This blockade of the proton-conducting channel inhibits the ATP-driven transport of protons. nih.govnih.gov As a result, the enzyme can no longer acidify the lumen of the organelle or compartment where it resides. invivogen.comyoutube.com Biochemical assays confirm that Bafilomycin A1 inhibits ATP-driven proton translocation in a concentration-dependent manner, with nanomolar concentrations achieving nearly complete inhibition. nih.gov

A defining characteristic of Bafilomycin A1 is its high degree of selectivity for V-ATPases over other major classes of ATP-hydrolyzing enzymes. biologists.com This specificity is crucial for its use as a precise molecular probe in cell biology. F-type ATPases (F-ATPases), such as those found in mitochondria, are insensitive to Bafilomycin A1. biologists.comnih.gov P-type ATPases (P-ATPases), which form a phosphorylated intermediate during their reaction cycle, are only affected at micromolar concentrations, which are significantly higher than the nanomolar concentrations required to inhibit V-ATPases. wikipedia.orgbiologists.com This clear distinction in inhibitory concentrations allows for the specific targeting of V-ATPase function in cellular studies. biologists.com

Table 1: Comparative Inhibitory Concentrations of Bafilomycin A1 This interactive table summarizes the differential sensitivity of various ATPase types to Bafilomycin A1.

ATPase Type Typical Inhibitory Concentration Reference
V-ATPase Nanomolar (nM) range biologists.com
P-ATPase Micromolar (µM) range wikipedia.orgbiologists.com

| F-ATPase | Insensitive | biologists.comnih.gov |

Modulation of Intracellular pH Homeostasis

The specific inhibition of V-ATPases by this compound has profound and immediate consequences for the maintenance of pH gradients across various intracellular membranes, which are vital for cellular function.

V-ATPases are densely populated on the membranes of lysosomes and endosomes, where they are responsible for maintaining the acidic luminal environment required for the function of resident acid hydrolases. invivogen.comnih.gov By inhibiting these proton pumps, Bafilomycin A1 prevents the accumulation of protons within these organelles. invivogen.comyoutube.com This leads to a rapid increase in the luminal pH of both early and late endosomes, as well as lysosomes. nih.govnih.govnih.gov Studies have shown that treatment with Bafilomycin A1 can raise the pH of these compartments to neutral levels (pH > 7.0). nih.govresearchgate.net This neutralization of acidic organelles disrupts pH-dependent processes such as protein degradation, receptor-ligand dissociation, and the maturation of endosomes. youtube.comnih.gov

The disruption of proton pumping into organelles has a direct effect on the pH of the surrounding cytoplasm. By blocking the sequestration of protons into compartments like lysosomes, Bafilomycin A1 causes an accumulation of protons in the cytosol. invivogen.com This leads to a rapid and significant decrease in the baseline cytosolic pH (pHi), a condition known as cytosolic acidosis. nih.govbiologists.com In sheep alveolar macrophages, for instance, Bafilomycin A1 was shown to cause a rapid cytosolic acidification of approximately 0.2 pH units within seconds of application. biologists.com This rapid acidification suggests the inhibition of V-ATPases located on the plasma membrane, which actively extrude protons from the cell to maintain cytosolic pH. biologists.com This induced acidosis can, in turn, have secondary effects on numerous cellular functions. invivogen.com

Table 2: Chemical Compounds Mentioned

Compound Name Classification
This compound Macrolide Antibiotic, V-ATPase Inhibitor
Amiloride Diuretic, Na+/H+ Exchanger Inhibitor
Acridine Orange pH-sensitive Fluorescent Dye

| Valinomycin | Potassium Ionophore |

Identification of Secondary and Independent Cellular Targets

Beyond its well-documented role as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), this compound has been shown to interact with other cellular components, leading to a range of effects independent of lysosomal acidification failure. These interactions reveal a more complex pharmacological profile for the macrolide antibiotic, implicating it in the modulation of critical cellular ion gradients and organellar function through direct engagement with other targets.

Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Inhibition and Calcium Flux Disruption

Recent research has identified the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) as a secondary and independent target of this compound. nih.govnih.gov SERCA is a crucial pump in the membrane of the endoplasmic reticulum (ER) that actively transports calcium ions (Ca2+) from the cytoplasm into the ER lumen, maintaining the low cytosolic Ca2+ concentrations essential for cellular signaling. frontiersin.orgnih.gov this compound has been shown to directly inhibit the function of the ER-calcium ATPase, referred to as Ca-P60A/dSERCA in Drosophila studies. nih.govnih.gov This inhibitory action disrupts the normal flow of calcium, leading to a significant increase in the concentration of cytosolic calcium. nih.govnih.gov

The consequences of SERCA inhibition by this compound are significant, particularly in the context of autophagy. The process of autophagosome-lysosome fusion, a critical step in the autophagic pathway, is dependent on proper calcium signaling and SERCA function. nih.govnih.gov Studies have demonstrated that this compound's inhibition of SERCA leads to a defective fusion process, which is a mechanism separate from its effect on V-ATPase-mediated acidification. nih.govnih.gov This dual-inhibition model posits that this compound blocks autophagic flux at two distinct points: it prevents lysosomal enzyme activation by inhibiting V-ATPase and simultaneously disrupts autophagosome-lysosome fusion by inhibiting SERCA. nih.gov One study noted that this compound significantly increased the activity of Ca2+ ATPases of the endoplasmic reticulum in subcellular fractions of rat liver and human colon mucosa samples, suggesting the effects on calcium homeostasis can be complex and may vary based on the experimental system. mdpi.com

ParameterObservationSource(s)
Target Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) nih.govnih.gov
Effect on SERCA Inhibition of pump activity nih.govnih.gov
Effect on Calcium Significant increase in cytosolic Ca2+ concentration nih.govnih.gov
Functional Consequence Disruption of autophagosome-lysosome fusion nih.govnih.gov

Ionophore Activity and Potassium Ion Transport Across Biological Membranes

A distinct activity of this compound, separate from its enzyme inhibitory roles, is its function as a potent and specific potassium ionophore. nih.govresearchgate.netproquest.com An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a biological membrane. researchgate.net Research has established that this compound acts as a K+ carrier, meaning it binds to potassium ions and shuttles them across the membrane, rather than forming a static channel. nih.gov This K+ ionophoric activity is an intrinsic property of the this compound molecule itself, as demonstrated in experiments using artificial black lipid membranes. nih.gov

This property makes this compound the first and currently unique macrolide antibiotic known to possess K+-specific ionophoric capabilities. nih.gov This action is independent of its V-ATPase inhibition and can explain some of the broader biological effects of the compound. nih.gov The ability to transport potassium ions across membranes has profound implications for the electrochemical gradients of various organelles, most notably the mitochondria.

PropertyDescriptionSource(s)
Ion Specificity Potassium (K+) nih.govresearchgate.net
Transport Mechanism Carrier (not a channel former) nih.gov
Nature of Activity Inherent property of the molecule nih.gov
Significance First macrolide antibiotic with K+ ionophoric properties nih.gov

Disruption of Mitochondrial Electrochemical Gradients

The potassium ionophore activity of this compound directly leads to the significant impairment of mitochondrial function. nih.govresearchgate.net By transporting K+ into the mitochondrial matrix, this compound induces a cascade of detrimental effects on the organelle's bioenergetics. nih.govnih.gov This influx of potassium ions into energized mitochondria results in mitochondrial swelling, a hallmark of permeability changes in the inner mitochondrial membrane. nih.govresearchgate.net

Mitochondrial ParameterEffect of this compoundSource(s)
Potassium (K+) Uptake Induced in energized mitochondria nih.gov
Morphology Mitochondrial swelling nih.govresearchgate.net
Membrane Potential (ΔΨm) Loss of potential (depolarization), flickering nih.govresearchgate.netnih.gov
Oxidative Phosphorylation Uncoupling nih.gov
Respiration Rate Inhibition of maximal rates; can be elevated in some cells nih.govnih.gov
Bioenergetic Function Decreased mitochondrial quality and function nih.gov

Bafilomycin a in Autophagy Research

Comprehensive Inhibition of Autophagic Flux

Bafilomycin A1 comprehensively inhibits autophagic flux, the complete process of autophagy from the formation of autophagosomes to their degradation by lysosomes. invivogen.comnih.gov This inhibition occurs at the late stages of autophagy, primarily by preventing the maturation of autophagic vacuoles. tandfonline.cominvivogen.com

Molecular Mechanisms Underlying Prevention of Autophagosome-Lysosome Fusion

A key mechanism of Bafilomycin A1's inhibitory effect is its ability to block the fusion of autophagosomes with lysosomes. tandfonline.comwikipedia.org While initially attributed solely to its V-ATPase inhibition, evidence suggests a more complex mechanism. tandfonline.comnih.gov Studies have shown that Bafilomycin A1 can inhibit this fusion process independently of its effect on lysosomal acidification. nih.gov The precise molecular players involved in this fusion blockade are still under investigation, but it represents a critical point of intervention in the autophagic pathway. It has been proposed that Bafilomycin A1 disrupts autophagic flux by independently inhibiting V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. nih.gov

Impairment of Lysosomal Proteolytic Degradation and Hydrolase Activity

By inhibiting V-ATPase, Bafilomycin A1 prevents the translocation of protons into the lysosomal lumen, thereby increasing the pH of this acidic compartment. invivogen.comportlandpress.com This lack of acidification is detrimental to the function of resident lysosomal hydrolases, such as cathepsins, which require a low pH environment for their optimal proteolytic activity. wikipedia.orgcaltagmedsystems.co.uk Consequently, even if some fusion events were to occur, the degradation of the engulfed cargo within the autolysosome would be significantly impaired. wikipedia.org This impairment of degradative capacity is a major contributor to the accumulation of autophagic substrates observed upon Bafilomycin A1 treatment.

Bafilomycin A's Influence on Autophagy Signaling Pathways

Beyond its direct effects on the late stages of autophagy, Bafilomycin A1 also exerts influence on key signaling pathways that regulate the initiation and progression of this cellular process.

Activation of Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

Interestingly, some studies have shown that Bafilomycin A1 can activate the mammalian target of rapamycin (mTOR) signaling pathway. nih.gov mTOR is a central negative regulator of autophagy, and its activation would be expected to suppress autophagy initiation. nih.govportlandpress.com In certain cancer cell lines, treatment with a low concentration of Bafilomycin A1 led to increased phosphorylation of mTOR and its downstream effectors, suggesting an activation of this pathway. nih.gov This finding indicates that Bafilomycin A1 may inhibit autophagy at both early and late stages. However, other studies have reported that long-term treatment with Bafilomycin A1 can lead to the inhibition of mTOR signaling. biorxiv.org This apparent contradiction may be dependent on the concentration of Bafilomycin A1 used and the duration of treatment. tandfonline.com

Effects on Autophagy-Related Protein Dynamics (e.g., LC3-II Accumulation)

A hallmark of Bafilomycin A1 treatment is the accumulation of the lipidated form of microtubule-associated protein 1 light chain 3, known as LC3-II. nih.govnih.gov LC3-II is incorporated into the autophagosome membrane and is, therefore, a widely used marker for autophagosome numbers. nih.govupenn.edu By blocking the degradation of autophagosomes, Bafilomycin A1 causes a buildup of LC3-II, which can be readily detected by techniques such as western blotting and fluorescence microscopy. nih.govwikipedia.org This accumulation of LC3-II is a direct consequence of the block in autophagic flux and is a cornerstone of assays designed to measure this process. nih.gov Similarly, the levels of p62/SQSTM1, a protein that is selectively degraded by autophagy, also increase following Bafilomycin A1 treatment, further confirming the inhibition of autophagic degradation. spandidos-publications.comd-nb.info

Methodological Applications in Delineating Autophagic Processes

Bafilomycin A1 is an indispensable tool in the field of autophagy research, primarily due to its specific and potent inhibitory action on the late stages of the autophagic pathway. invivogen.comwikipedia.org This macrolide antibiotic acts as a specific inhibitor of vacuolar H+-ATPase (V-ATPase), an enzyme crucial for acidifying intracellular compartments like lysosomes. invivogen.comwikipedia.org By preventing lysosomal acidification, Bafilomycin A1 effectively blocks the fusion of autophagosomes with lysosomes and the subsequent degradation of autophagic cargo. invivogen.comnih.govrndsystems.com This blockade leads to an accumulation of autophagosomes, a phenomenon that researchers have expertly harnessed to study and quantify the dynamics of autophagy. tandfonline.comnih.gov

Recent research has revealed a more complex mechanism of action, indicating that Bafilomycin A1 disrupts autophagic flux through two independent targets. nih.govnih.gov In addition to inhibiting V-ATPase-dependent acidification, it also inhibits the ER-calcium ATPase Ca-P60A/SERCA, which impairs autophagosome-lysosome fusion. nih.govnih.gov This dual inhibition results in a robust and comprehensive block of the autophagic process, making Bafilomycin A1 a reliable agent for methodological applications. nih.gov

Quantification of Autophagosome Accumulation and Autophagic Flux

The measurement of autophagic flux—the complete process of autophagy from the formation of autophagosomes to their degradation in lysosomes—is fundamental to understanding cellular homeostasis. nih.govnih.gov Bafilomycin A1 is a cornerstone of autophagic flux assays. invivogen.com The principle behind its use is that by inhibiting the final degradation step, the rate of autophagosome synthesis can be determined by measuring the accumulation of autophagosomes over time. wikipedia.orgnih.govnih.gov

A key marker used in these assays is Microtubule-associated protein 1A/1B-light chain 3 (LC3). wikipedia.org During autophagy, the cytosolic form, LC3-I, is converted to the lipidated form, LC3-II, which is recruited to the membranes of newly forming autophagosomes. frontiersin.org In a functional autophagic system, LC3-II is degraded along with the autophagosome's contents upon fusion with the lysosome. researchgate.net Treatment with Bafilomycin A1 prevents this degradation, leading to a build-up of LC3-II. frontiersin.org Researchers can then quantify the amount of accumulated LC3-II, typically via Western blot or fluorescence microscopy, to assess the rate of autophagosome formation. evandrofanglab.complos.org An increase in LC3-II levels in the presence of Bafilomycin A1 compared to its absence is indicative of active autophagic flux. evandrofanglab.com

This method allows for a distinction between an increase in autophagosome numbers due to enhanced initiation of autophagy versus a blockage in the degradation pathway. plos.org For example, co-treatment of cells with a potential autophagy inducer and Bafilomycin A1 can confirm the inducer's effect; a further increase in LC3-II accumulation compared to Bafilomycin A1 alone signifies a genuine enhancement of autophagic flux. plos.orgresearchgate.net

Several studies have refined this technique to achieve more quantitative and dynamic measurements. By using live-cell imaging of fluorescently tagged LC3 and applying mathematical models, researchers can calculate the rate of autophagosome formation in individual cells following the addition of Bafilomycin A1. nih.govnih.gov This approach provides a more precise quantification, expressed as the number of autophagosomes formed per cell per unit of time. nih.gov

Table 1: Research Findings on Bafilomycin A1 in Autophagic Flux Quantification
Model SystemKey Research FindingReference
Rat Hepatoma (H-4-II-E) CellsBafilomycin A1 prevents the maturation of autophagic vacuoles by inhibiting the fusion between autophagosomes and lysosomes. invivogen.com invivogen.com
HeLa CellsUsing Bafilomycin A1 allows for the calculation of basal autophagic flux, which was measured to be approximately 54 autophagosomes per cell per hour. nih.gov nih.gov
Trout HepatocytesTreatment with Bafilomycin A1 led to a significant accumulation of the autophagy marker LC3-II, confirming its utility as an autophagic flux inhibitor in this model. frontiersin.org frontiersin.org
Transgenic Zebrafish NeuronsIn vivo, Bafilomycin A1 was used to block autophagosome clearance, allowing for the quantification of basal autophagic flux at a rate of approximately 5.7 autophagosomes per minute. tandfonline.com tandfonline.com
Human Colon Cancer (HCT116) CellsA single pulse of Bafilomycin A1 was shown to transiently block autophagy, leading to the accumulation of p62 and LC3B proteins. oncotarget.com oncotarget.com

Utilization in In Vitro and Ex Vivo Autophagy Assays

The application of Bafilomycin A1 is widespread in both in vitro and ex vivo experimental settings to probe the mechanisms of autophagy.

In Vitro Assays: In cultured cells (in vitro), Bafilomycin A1 is extensively used across various cell lines to study autophagy's role in different biological processes. nih.govnih.gov For instance, it has been employed in cancer cell lines, such as MG63 osteosarcoma cells and pediatric B-cell acute lymphoblastic leukemia cells, to investigate the interplay between autophagy inhibition and apoptosis. nih.govspandidos-publications.com In these studies, Bafilomycin A1-induced accumulation of autophagosomes helps to clarify the cytoprotective or cytotoxic role of autophagy in response to different stimuli. nih.govspandidos-publications.com

Furthermore, in vitro assays using Bafilomycin A1 are crucial for screening and validating compounds that modulate autophagy. plos.orgbiorxiv.org By comparing the effects of a test compound in the presence and absence of Bafilomycin A1, researchers can determine if the compound enhances autophagosome formation or inhibits their degradation. plos.org This approach has been used in rat primary astrocytes and HEK293T cells to evaluate autophagy-modulating tool compounds. plos.org

Ex Vivo and In Vivo Assays: While highly effective in vitro, the use of Bafilomycin A1 in whole organisms (in vivo) is more complex due to potential toxicity. mdpi.com However, it has been successfully used in some ex vivo and in vivo models. For example, studies in Drosophila have utilized Bafilomycin A1 to investigate the molecular machinery of autophagosome-lysosome fusion, leading to the discovery of its dual-target mechanism on V-ATPase and SERCA. nih.govnih.gov In these experiments, tissues are cultured ex vivo and treated with Bafilomycin A1 to observe the effects on autophagic flux in a more physiologically relevant context.

In vertebrate models, Bafilomycin A1 has been administered to mice to study the role of autophagy in cardiac function, demonstrating that it can be a useful, albeit challenging, tool for in vivo flux measurements. mdpi.com A transgenic zebrafish model expressing fluorescently tagged LC3 has also been developed, allowing for the in vivo quantification of autophagosome accumulation rates in neurons upon treatment with Bafilomycin A1. tandfonline.com This model demonstrated that rapamycin, a known autophagy inducer, increased the rate of autophagosome accumulation by over 50% when measured using a Bafilomycin A1 block. tandfonline.com

Table 2: Applications of Bafilomycin A1 in In Vitro and Ex Vivo Models
Model TypeSpecific ModelApplication and FindingReference
In VitroPediatric B-cell Acute Lymphoblastic Leukemia CellsUsed to demonstrate that Bafilomycin A1 targets both early and late stages of autophagy. nih.gov nih.gov
In VitroMG63 Osteosarcoma CellsShowed that Bafilomycin A1 inhibits autophagy, leading to increased LC3-II levels, and induces apoptosis. spandidos-publications.com spandidos-publications.com
In VitroRat Primary AstrocytesUtilized in co-treatment assays to distinguish between autophagy-enhancing and -blocking compounds. plos.org plos.org
Ex VivoDrosophila Fat Body CellsTreatment revealed that Bafilomycin A1 blocks both autophagosome-lysosome fusion and lysosome acidification. nih.gov nih.gov
In VivoMiceAdministered to study the role of autophagy in maintaining cardiac function during starvation. mdpi.com mdpi.com

Bafilomycin a in Programmed Cell Death Studies

Elucidation of Apoptosis Induction Pathways

Bafilomycin A triggers apoptosis through multiple, distinct molecular pathways. Its ability to engage both classical and alternative apoptotic routes makes it a subject of intensive research for understanding the fundamental mechanisms of cell death. The compound can initiate apoptosis that is dependent on caspases, the primary executioners of the apoptotic program, as well as caspase-independent pathways that rely on other pro-death factors.

This compound is a known inducer of caspase-dependent apoptosis, primarily by engaging the intrinsic, or mitochondrial, pathway. wikipedia.org This pathway is centered on the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm. wikipedia.org In several cancer cell lines, this compound has been shown to disrupt the mitochondrial electrochemical gradient and trigger the release of cytochrome c, a critical initiator of the caspase cascade. wikipedia.org

In studies on diffuse large B-cell lymphoma (DLBCL), this compound treatment resulted in the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events of caspase-dependent apoptosis. preprints.orgresearchgate.net Similarly, in colon cancer cells, this compound-induced apoptosis was accompanied by the cleavage of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7). nih.gov This demonstrates a comprehensive activation of the caspase cascade, leading to the systematic dismantling of the cell.

Table 1: Research Findings on this compound-Induced Caspase-Dependent Apoptosis
Cell Line TypeKey FindingsActivated CaspasesReferences
Diffuse Large B-Cell Lymphoma (DLBCL)Induces cell cycle arrest and apoptosis.Caspase-3 (cleaved), PARP (cleaved) preprints.orgresearchgate.net
Colon Cancer CellsSuppression of macroautophagy induces apoptosis.Caspase-3, -7, -8, -9 (cleaved) nih.gov
General Cancer Cell LinesDisrupts mitochondrial electrochemical gradient, leading to cytochrome c release.General caspase activation initiated by cytochrome c. wikipedia.org

In addition to the classical caspase-driven pathway, this compound can initiate a caspase-independent form of programmed cell death. nih.govnih.gov This alternative route is critically dependent on the mitochondrial flavoprotein, Apoptosis-Inducing Factor (AIF). nih.govresearchgate.net Under normal conditions, AIF resides in the mitochondrial intermembrane space where it has a vital role in oxidative phosphorylation. anr.fr Upon receiving a death stimulus, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation without the involvement of caspases. nih.govanr.fr

This mechanism has been notably demonstrated in pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells. nih.gov Treatment with this compound led to the depolarization of the mitochondrial membrane potential, followed by the relocation of AIF from the cytoplasm to the nucleus. researchgate.nethaematologica.org Importantly, this occurred without the cleavage of procaspase-3 or PARP, confirming the caspase-independent nature of the cell death. researchgate.net Knockdown of AIF using siRNA significantly reduced the apoptosis induced by this compound, further solidifying the central role of AIF in this pathway. ashpublications.org Interestingly, in this context, the release of cytochrome c was not detected, highlighting a selective release of mitochondrial pro-apoptotic factors. haematologica.orgresearchgate.net

Table 2: Research Findings on this compound-Induced Caspase-Independent Apoptosis
Cell Line TypeKey Molecular EventEvidenceReferences
Pediatric B-Cell Acute Lymphoblastic Leukemia (B-ALL)AIF translocation from mitochondria to nucleus.Immunoblotting and confocal microscopy show AIF in the nucleus post-treatment. No cleavage of caspase-3 or PARP. nih.govresearchgate.nethaematologica.orgresearchgate.net
Pediatric B-ALLDepolarization of mitochondrial membrane potential.Flow cytometric analysis with JC-1 staining. nih.govresearchgate.nethaematologica.org
Pediatric B-ALLApoptosis is dependent on AIF.siRNA-mediated knockdown of AIF attenuates this compound-induced apoptosis. ashpublications.org

Cellular Stress Responses Elicited by this compound

The induction of apoptosis by this compound is often preceded or accompanied by significant cellular stress responses. As a V-ATPase inhibitor, its primary action disrupts cellular homeostasis, leading to secondary effects that include the production of damaging reactive molecules and the activation of stress-related signaling pathways.

Treatment with this compound has been shown to increase the intracellular levels of reactive oxygen species (ROS). wikipedia.org ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, including lipids, proteins, and DNA. This oxidative stress is a potent trigger for apoptosis. The accumulation of ROS following this compound treatment is often linked to mitochondrial damage. nih.gov In some cellular contexts, ROS generation is considered a primary event that initiates both autophagy and apoptosis. capes.gov.broncotarget.com For instance, studies have shown that the induction of both apoptosis and autophagy by certain compounds can be significantly attenuated by ROS scavengers, indicating that ROS act as upstream signaling molecules in these cell death pathways. oncotarget.comnih.gov

This compound can modulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. wikipedia.orghaematologica.org Several studies have reported that this compound increases the stabilization and expression of HIF-1α, an effect that is synergistic with hypoxic conditions. wikipedia.orgnih.govresearchgate.net The mechanism appears to be linked to V-ATPase inhibition, which can promote the interaction of the V-ATPase subunit c with HIF-1α, protecting it from degradation. nih.gov The role of HIF-1α in cell fate is complex; it can be pro-survival by promoting adaptation to low oxygen, but it can also be pro-apoptotic. spandidos-publications.com In some cancer cells, this compound-induced HIF-1α expression leads to growth arrest mediated by the cell cycle inhibitor p21. nih.govspandidos-publications.com This suggests that this compound can co-opt the cell's own stress response machinery to halt proliferation and, in some cases, promote death. haematologica.orgspandidos-publications.com

Table 3: Cellular Stress Responses Induced by this compound
Stress ResponseMechanism and ConsequenceCellular ContextReferences
Generation of Reactive Oxygen Species (ROS)Linked to mitochondrial damage. Acts as an upstream trigger for apoptosis and autophagy.Various cancer cells, including prostate cancer. wikipedia.orgcapes.gov.broncotarget.com
Modulation of HIF-1α ExpressionStabilizes HIF-1α protein, especially under hypoxia. Can lead to p21-mediated growth arrest.Colon cancer cells, PC3 prostate cancer cells. haematologica.orgnih.govresearchgate.netspandidos-publications.com

Interplay between Autophagy Inhibition and Apoptosis Activation in Cell Fate Determination

A central aspect of this compound's mechanism of action is the intricate crosstalk between the two major cellular processes it affects: autophagy and apoptosis. Autophagy, a process of cellular self-digestion and recycling, is often considered a pro-survival mechanism that helps cells endure stress. nih.gov this compound is a well-established inhibitor of the late stage of autophagy, preventing the fusion of autophagosomes with lysosomes. invivogen.comjst.go.jp

By blocking this critical survival pathway, this compound can tip the cellular balance towards apoptosis. nih.govfree.fr The inhibition of autophagy leads to the accumulation of autophagosomes and cellular waste, which can itself be a potent stress signal that triggers cell death. free.frspandidos-publications.com This demonstrates that when cells are unable to adapt to stress through autophagy, they may be forced to undergo apoptosis.

A key molecular link between autophagy and apoptosis that is modulated by this compound involves the proteins Beclin 1 and Bcl-2. nih.gov Beclin 1 is essential for the initiation of autophagy, while Bcl-2 is a primary anti-apoptotic protein. These two proteins can form a complex, which inhibits the function of both. Research has shown that this compound treatment promotes the formation of the Beclin 1-Bcl-2 complex. nih.govnih.gov This has a dual effect: it sequesters Beclin 1, thereby inhibiting autophagy, and it also sequesters Bcl-2, neutralizing its anti-apoptotic function and thus promoting apoptosis. nih.govebi.ac.uk This elegant mechanism allows this compound to simultaneously shut down a key survival pathway and activate a death pathway, decisively pushing the cell towards apoptosis. nih.govhaematologica.org

Table 4: Summary of the Interplay between this compound-Induced Autophagy Inhibition and Apoptosis
ProcessEffect of this compoundMolecular MechanismOutcomeReferences
AutophagyInhibitionBlocks autophagosome-lysosome fusion by inhibiting V-ATPase. Promotes Beclin 1-Bcl-2 complex formation, sequestering Beclin 1.Accumulation of autophagosomes, blockage of cellular recycling. nih.govinvivogen.comjst.go.jp
ApoptosisActivationPromotes Beclin 1-Bcl-2 complex formation, neutralizing anti-apoptotic Bcl-2. Induces mitochondrial stress (ROS, AIF release).Induction of caspase-dependent or -independent cell death. nih.govwikipedia.orgnih.gov
Cell FateShift from pro-survival autophagy to pro-death apoptosis.Programmed Cell Death nih.govfree.frspandidos-publications.com

Analysis of Beclin 1-Bcl-2 Complex Formation and its Role in Apoptosis Promotion

This compound has been shown to promote the formation of the Beclin 1-Bcl-2 complex. nih.govhaematologica.org This is significant because Bcl-2 is an anti-apoptotic protein, and its sequestration in a complex with Beclin 1 can reduce its ability to inhibit apoptosis. nih.govhaematologica.org By inducing the binding of Beclin 1 to Bcl-2, this compound can simultaneously inhibit autophagy and promote apoptotic cell death. nih.govhaematologica.orginterchim.fr

Research conducted on pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells demonstrated that a low concentration of this compound (1 nM) effectively induced the formation of the Beclin 1-Bcl-2 complex. nih.govresearchgate.net This action is believed to contribute to the observed apoptotic cell death in these cancer cells. nih.govhaematologica.org The formation of this complex essentially removes Bcl-2 from its role in preventing apoptosis, thereby tipping the cellular balance towards cell death. haematologica.org

The interplay between this compound, Beclin 1, and Bcl-2 highlights a sophisticated mechanism of action. By targeting the V-ATPase, this compound disrupts lysosomal function and autophagic flux. invivogen.com This disruption, coupled with the enhanced formation of the Beclin 1-Bcl-2 complex, creates a cellular environment that is unfavorable for survival and primed for apoptosis. nih.govhaematologica.org

Studies have further elucidated that the dissociation of the pro-autophagic Beclin 1-Vps34 complex occurs in conjunction with the increased formation of the Beclin 1-Bcl-2 complex following this compound treatment. nih.govhaematologica.org This suggests a dual mechanism where this compound not only hinders the machinery of autophagy but also actively promotes apoptosis by sequestering a key anti-apoptotic protein. haematologica.org

The following table summarizes the key research findings on the effect of this compound on the Beclin 1-Bcl-2 complex and apoptosis.

Cell TypeThis compound ConcentrationKey FindingsReference
Pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells1 nMIncreased formation of the Beclin 1-Bcl-2 complex. nih.govresearchgate.net
Pediatric B-ALL cells1 nMPromoted apoptotic cell death. nih.govhaematologica.org
Papillary thyroid carcinoma (PTC) cellsNot specifiedIn combination with ABT737, enhanced the dissociation of the BCL2-Beclin1 complex. scielo.brscienceopen.com

These findings underscore the role of this compound as a tool in studying the intricate relationship between autophagy and apoptosis, specifically through its ability to modulate the critical Beclin 1-Bcl-2 protein complex.

Diverse Biological Activities and in Vitro/preclinical Research Applications

Anti-proliferative and Cytostatic Effects in Various Cellular Models

Bafilomycin A1 demonstrates significant anti-proliferative and cytostatic effects across a range of cancer cell models. Its primary mechanism involves the disruption of cellular processes that are critical for cancer cell growth, survival, and spread.

Research has consistently shown that Bafilomycin A1 can retard the growth and inhibit the metastatic potential of various cancer cell lines.

In a study investigating its effects on human colon cancer cells, Bafilomycin A1 was found to selectively induce cell death at very low concentrations (~2 nM) in cancer cells while sparing normal colon fibroblasts. researchgate.netnih.gov This cytotoxic effect was linked to the induction of lysosomal stress and dysregulation of iron homeostasis. researchgate.netnih.gov Another study highlighted that Bafilomycin A1-induced suppression of macroautophagy leads to reduced colon cancer cell proliferation and triggers apoptosis. mdpi.com Furthermore, it has been shown to inhibit the migration of colorectal cancer cells by affecting Na+/K+ ATPase activity. mdpi.com

Similarly, Bafilomycin A1 has been shown to suppress the growth of hepatocellular carcinoma (HCC) cells. mdpi.comcaltagmedsystems.co.uk In the BEL-7402 HCC cell line, Bafilomycin A1 retarded cell growth and inhibited metastatic potential. nih.govspandidos-publications.com These effects were associated with the induction of apoptosis. nih.govspandidos-publications.cominterchim.fr

The inhibitory effects of Bafilomycin A1 also extend to ovarian cancer. In the HO-8910 ovarian cancer cell line, it was demonstrated to slow down proliferation and reduce metastatic capabilities, again through the induction of apoptosis. nih.govspandidos-publications.cominterchim.fr

In the context of hematological malignancies, Bafilomycin A1 has shown significant promise. It effectively inhibits the growth of diffuse large B-cell lymphoma (DLBCL) cell lines at low concentrations. preprints.org Moreover, it has been found to specifically target and kill pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells at a low concentration of 1 nM. interchim.frhaematologica.orgnih.gov

Table 1: Inhibitory Effects of Bafilomycin A1 on Various Cancer Cell Lines

Cell Line Type Specific Cell Line(s) Observed Effects Supporting Evidence
Colon Cancer HCT116 Selective cell death, inhibition of proliferation, induction of apoptosis, inhibition of migration. researchgate.netnih.govmdpi.com Bafilomycin A1 induces lysosomal stress and dysregulates iron homeostasis. researchgate.netnih.gov It also suppresses macroautophagy. mdpi.com
Hepatocellular Carcinoma (HCC) BEL-7402 Inhibition of cell growth and metastatic potential, induction of apoptosis. nih.govmdpi.comcaltagmedsystems.co.ukspandidos-publications.cominterchim.fr Bafilomycin A1 acts as a V-ATPase inhibitor. nih.govspandidos-publications.com
Ovarian Cancer HO-8910 Retardation of cell growth and metastatic potential, induction of apoptosis. nih.govspandidos-publications.cominterchim.fr The compound inhibits the highly activated V-ATPase in these cancer cells. nih.govspandidos-publications.com
Leukemia Pediatric B-ALL, DLBCL Specific inhibition and killing of leukemia cells, growth inhibition. interchim.frpreprints.orghaematologica.orgnih.gov Bafilomycin A1 targets both autophagy and apoptosis pathways in these cells. haematologica.orgnih.gov

A significant aspect of Bafilomycin A1's preclinical profile is its ability to enhance the effectiveness of conventional chemotherapeutic drugs and to sensitize drug-resistant cancer cells to treatment.

Bafilomycin A1 has been shown to augment the sensitivity of gastric, osteosarcoma, and colon cancer cells to chemotherapy. mdpi.com In colon cancer, it can sensitize resistant cells to agents like oxaliplatin, particularly under hypoxic conditions. aacrjournals.org Studies have demonstrated that combining Bafilomycin A1 with the BRAF inhibitor PLX4720 can synergistically sensitize resistant BRAF-mutant colorectal cancer cells. oncotarget.com

In tongue squamous cell carcinoma (TSCC), Bafilomycin A1 was found to increase the cytotoxicity of cisplatin (B142131). nih.gov This synergistic effect was attributed to the inhibition of lysosomal uptake of platinum ions, leading to enhanced binding of intracellular platinum to DNA, rather than through the inhibition of autophagy. nih.gov

Furthermore, in diffuse large B-cell lymphoma (DLBCL) cells, the concurrent treatment with rituximab (B1143277) synergistically enhanced Bafilomycin A1-mediated growth inhibition. preprints.org In glioblastoma cells, the combination of Bafilomycin A1 with Src tyrosine kinase inhibitors resulted in a significantly stronger antiproliferative effect compared to the inhibitors alone. mdpi.com The inhibition of autophagy by Bafilomycin A1 sensitized these brain tumor cells to the targeted therapeutics. mdpi.com It has also been shown to increase the efficacy of EGFR inhibitors. wikipedia.org In the context of leukemia, Bafilomycin A1 improved the cytotoxicity of cytarabine (B982) in acute myeloid leukemia (AML) cells. acs.org

Table 2: Synergistic Effects of Bafilomycin A1 with Chemotherapeutic Agents

Cancer Type Chemotherapeutic Agent Observed Synergistic Effect Mechanism of Action
Colon Cancer Oxaliplatin Sensitization of resistant cells, especially under hypoxia. aacrjournals.org Inhibition of autophagy. aacrjournals.org
Colorectal Cancer (BRAF-mutant) PLX4720 (BRAF inhibitor) Synergistic sensitization of resistant tumors. oncotarget.com Inhibition of autophagy. oncotarget.com
Tongue Squamous Cell Carcinoma Cisplatin Increased cisplatin cytotoxicity. nih.gov Inhibition of lysosomal uptake of platinum ions. nih.gov
Diffuse Large B-cell Lymphoma Rituximab Enhanced growth inhibition. preprints.org The exact mechanism for the synergy is still under investigation. preprints.org
Glioblastoma Si306 (Src tyrosine kinase inhibitor) Stronger antiproliferative effect. mdpi.com Inhibition of autophagy. mdpi.com
Acute Myeloid Leukemia Cytarabine Improved cytotoxicity. acs.org Inhibition of autophagy. acs.org

A crucial aspect for the therapeutic potential of any anti-cancer agent is its selectivity for cancer cells over healthy cells. In vitro and preclinical studies have suggested that Bafilomycin A1 exhibits a degree of specificity for certain cancer cells.

A noteworthy finding is the selective action of Bafilomycin A1 on leukemia cells. Studies have shown that a low concentration of Bafilomycin A1 (1 nM) can effectively and specifically inhibit and kill pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, while sparing normal hematopoietic cells. haematologica.orgnih.govnih.gov It was observed that this concentration was sufficient to induce significant cytotoxicity in B-ALL leukemia stem cells (LSCs) from patients, but not in normal hematopoietic stem cells from healthy donors. nih.gov Bafilomycin A1 was found to preferentially target patient-derived CD34+CD19+ leukemia stem cells. nih.gov

Furthermore, in a xenograft model, Bafilomycin A1 specifically targeted leukemia cells while sparing normal cells. nih.gov This selective anti-proliferative effect appears to be multifactorial, involving the induction of a cellular stress response, including autophagy and eventual apoptosis, in cancer cells. wikipedia.org Research on primary acute myeloid leukemia (AML) cells also demonstrated dose-dependent antiproliferative and proapoptotic effects that varied considerably between patients, suggesting a heterogeneous response. uib.no

Antiviral Mechanisms of Action

The antiviral properties of Bafilomycin A1 are primarily linked to its ability to inhibit V-ATPase, which is essential for the life cycle of many viruses. By preventing the acidification of endosomes, Bafilomycin A1 can effectively block the entry and replication of various viral pathogens. ontosight.airesearchgate.net

Inhibition of Viral Replication in In Vitro Models (e.g., SARS-CoV-2, Zika Virus)

Bafilomycin A1 has demonstrated significant antiviral activity against a range of viruses in laboratory settings. Its primary mechanism involves inhibiting the endosomal acidification necessary for viral entry and uncoating. tandfonline.comnih.gov

SARS-CoV-2: Research has shown that Bafilomycin A1 can inhibit the replication of SARS-CoV-2, including its Beta and Delta variants, in Vero E6 cells. nih.gov It has also been found to reduce viral replication in human lung xenografts. researchgate.net The antiviral effect is attributed to the inhibition of endosomal acidification, a critical step for SARS-CoV-2 entry into host cells. tandfonline.comnih.gov

Zika Virus (ZIKV): Studies have indicated that Bafilomycin A1 can control Zika virus by inhibiting its entry into host cells and interfering with viral maturation in vitro. researchgate.netresearchgate.net It has been shown to efficiently inhibit ZIKV entry and prevent the spread of infection by disrupting viral maturation. mdpi.com

Influenza A Virus (IAV): Bafilomycin A1 has been shown to suppress IAV replication. physiology.org Even at very low, non-cytotoxic concentrations, it can impair the nuclear accumulation of the virus and reduce its replication and release. physiology.org

Human Immunodeficiency Virus (HIV-1): Bafilomycin A1 inhibits HIV-1 replication by disrupting the lysosomal cholesterol trafficking pathway. researchgate.netnih.gov This inhibition appears to occur at post-integration steps of the viral life cycle. researchgate.net

Virus Cell Line/Model Observed Effect Reference
SARS-CoV-2 Vero E6 cells, Human lung xenograftInhibition of viral replication and entry researchgate.netnih.gov
Zika Virus A549 cells, SH-SY5Y cellsInhibition of viral entry and maturation researchgate.netmdpi.com
Influenza A Virus A549 cellsImpaired nuclear accumulation, reduced replication and release physiology.org
HIV-1 Jurkat cells, TZM-bl cellsInhibition of replication, disruption of cholesterol transport researchgate.netnih.govresearchgate.net

Effects on Cellular Metabolism and Ion Homeostasis Beyond V-ATPase

Beyond its well-established role as a V-ATPase inhibitor, Bafilomycin A1 also exerts significant effects on cellular metabolism and ion balance, impacting pathways and transporters other than its primary target.

Modulation of Glucose and Lipid Metabolism Pathways

Bafilomycin A1 has been shown to influence key metabolic pathways, particularly those involved in glucose and lipid homeostasis. In trout hepatocytes, treatment with Bafilomycin A1 led to a decrease in the mRNA levels of genes involved in gluconeogenesis, the process of generating glucose. nih.gov Conversely, it increased the expression of genes related to lipogenesis (fatty acid synthesis) and lipid storage. nih.gov This is consistent with the known role of autophagy, a process inhibited by Bafilomycin A1, in providing amino acids for gluconeogenesis and controlling lipid stores during fasting. nih.gov Studies in human liver cancer cells have also shown that inhibiting autophagy with Bafilomycin A1 can reduce the mRNA levels of gluconeogenic enzymes. nih.gov

Comprehensive Analysis of Alterations in Calcium Dynamics

Bafilomycin A1 significantly alters intracellular calcium (Ca2+) dynamics. By inhibiting V-ATPase, it disrupts the proton gradient necessary for calcium sequestration into acidic organelles like lysosomes. mdpi.com This leads to a decrease in stored calcium within these compartments and a subsequent increase in cytosolic calcium levels. nih.govnih.govbiologists.com

In permeabilized rat hepatocytes, Bafilomycin A1 was observed to decrease the amount of stored calcium. mdpi.com This release of calcium from acidic stores can be further amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER). mdpi.com Studies in human iPSC-derived neurons have shown that Bafilomycin A1 treatment leads to a significant increase in resting calcium levels and a reduction in the amplitude and rate of calcium spikes. biorxiv.org This disruption of lysosomal function and the resulting calcium dysregulation underscore the critical role of these organelles in maintaining cellular calcium homeostasis. biorxiv.org

Impact on Non-V-ATPase Adenosine Triphosphatase Activities (e.g., Na+/K+-ATPase, Mg2+-ATPase)

Research has revealed that Bafilomycin A1 can modulate the activity of other ATPases that are not its primary target. In the post-mitochondrial fraction of rat liver, Bafilomycin A1 was found to decrease the activity of Na+/K+-ATPase. nih.govlnu.edu.ua It also led to an increase in the basal activity of Mg2+-ATPase in the same experimental model. nih.govlnu.edu.ua Furthermore, Bafilomycin A1 has been shown to increase the activity of the Ca2+-ATPase of the endoplasmic reticulum (SERCA), while having varied effects on the plasma membrane Ca2+-ATPase (PMCA) depending on the tissue type. nih.govlnu.edu.uanih.gov For instance, it decreased PMCA activity in normal human colon mucosa but had no effect in colon cancer samples. nih.gov

ATPase Tissue/Cell Model Effect of Bafilomycin A1 Reference
Na+/K+-ATPase Rat liver post-mitochondrial fraction, Human colon mucosaDecreased activity nih.govlnu.edu.uanih.gov
Mg2+-ATPase Rat liver post-mitochondrial fraction, Human colon mucosaIncreased basal activity nih.govlnu.edu.uanih.gov
Ca2+-ATPase (SERCA) Rat liver post-mitochondrial fraction, Human colon mucosaIncreased activity nih.govlnu.edu.uanih.gov
Ca2+-ATPase (PMCA) Human colon mucosaDecreased activity nih.gov
Ca2+-ATPase (PMCA) Human colon cancerNo change nih.gov

Broader Impacts on Subcellular Organelles and Cellular Processes

The inhibition of V-ATPase by Bafilomycin A1 has cascading effects on various subcellular organelles and fundamental cellular processes. As a potent inhibitor of autophagy, it blocks the fusion of autophagosomes with lysosomes, a critical step in the degradation and recycling of cellular components. ontosight.ainih.gov This disruption of autophagic flux has been a key application of Bafilomycin A1 in research. ontosight.ai

Furthermore, Bafilomycin A1 treatment can lead to the alkalinization of intracellular acidic compartments, which can trigger lysosomal membrane permeabilization. nih.gov It also affects endocytic trafficking, with some studies showing it can arrest the transport of materials from early to late endosomes. asm.org The compound has also been observed to induce mitochondrial fragmentation and perturb the energy balance in neuronal cells. nih.govbiorxiv.org By affecting these fundamental cellular functions, Bafilomycin A1 serves as a powerful tool to investigate the intricate interplay between different organelles and cellular pathways. ontosight.ai

Disruption of Endosomal and Vesicle Trafficking Pathways

Bafilomycin A1 significantly interferes with the normal trafficking of molecules within the cell by altering the pH of endosomal and other vesicular compartments. invivogen.complos.org This disruption has been observed in various cell types and experimental models.

In HeLa cells, Bafilomycin A1 arrests the transport of endocytosed materials, including viruses and other markers, in early endosomes. asm.orgnih.gov This blockage prevents the progression of these materials from early to late endocytic compartments. asm.orgnih.gov The inhibition of the V-ATPase by Bafilomycin A1 is also known to block the budding of endosomal carrier vesicles (ECVs) from early endosomes, leading to the accumulation of internalized molecules in these early compartments. plos.org This effect on endosomal maturation is a key aspect of its mechanism. plos.org

Furthermore, research has shown that Bafilomycin A1 can inhibit the fusion between autophagosomes and lysosomes, a critical step in the process of autophagy. invivogen.comcellsignal.com This inhibition prevents the degradation of autophagic cargo within the lysosomes. invivogen.com The disruption of this fusion event is a direct consequence of the neutralization of the acidic environment within the lysosome. invivogen.com

Studies have also highlighted the role of Bafilomycin A1 in affecting retrograde transport pathways. It has been shown to inhibit the brefeldin A- and nocodazole-induced retrograde transport of proteins from the Golgi apparatus to the endoplasmic reticulum (ER). molbiolcell.orgmolbiolcell.org This suggests that acidification of pre-Golgi structures is necessary for this reverse trafficking pathway. molbiolcell.orgmolbiolcell.org

Table 1: Effects of Bafilomycin A1 on Endosomal and Vesicle Trafficking

Cell Type/ModelObserved EffectReference
HeLa CellsArrests transport of endocytosed material in early endosomes. asm.orgnih.gov
GeneralBlocks the budding of endosomal carrier vesicles (ECVs) from early endosomes. plos.org
Rat Hepatoma CellsPrevents maturation of autophagic vacuoles by inhibiting fusion between autophagosomes and lysosomes. invivogen.com
NRK and CHO CellsInhibits retrograde transport of Golgi proteins to the endoplasmic reticulum. molbiolcell.orgmolbiolcell.org

Induction of Morphological Alterations and Vacuolation in the Golgi Apparatus

Treatment with Bafilomycin A1 has been observed to cause significant morphological changes in the Golgi apparatus, a central organelle in the secretory pathway. A prominent effect is the massive vacuolation of the Golgi complex. researchgate.net This phenomenon has been documented in plant cells, where treatment with Bafilomycin A1 leads to swelling at the ends of the cisternae and the formation of multi-vesicular bodies. researchgate.net

In addition to vacuolation, Bafilomycin A1 can induce other structural alterations. In tobacco BY-2 cells, it causes a curving of the Golgi cisternae and a reduction in their number. researchgate.net These morphological changes are linked to the dysfunction of protein sorting through the Golgi apparatus. researchgate.net

The compound also affects the transport of proteins within and from the Golgi. Research indicates that Bafilomycin A1 inhibits the retrograde transport of Golgi proteins to the endoplasmic reticulum, as induced by agents like brefeldin A and nocodazole. molbiolcell.orgmolbiolcell.org This suggests that the acidic environment within the pre-Golgi compartments, maintained by V-ATPase, is crucial for the proper functioning of this retrograde pathway. molbiolcell.orgmolbiolcell.org

Table 2: Bafilomycin A1-Induced Morphological Changes in the Golgi Apparatus

Organism/Cell TypeMorphological AlterationFunctional ConsequenceReference
Plant CellsMassive vacuolation of the Golgi apparatus.Dysfunction of protein sorting. researchgate.net
Tobacco BY-2 CellsCurving of cisternae and reduction in cisternae number.- researchgate.net
NRK CellsInhibition of brefeldin A- and nocodazole-induced redistribution of Golgi enzymes to the ER.Inhibition of retrograde transport. molbiolcell.org

Modulation of Senescent Cell Physiology and Stem Cell Maintenance

Bafilomycin A1 has demonstrated complex and sometimes contradictory effects on senescent cells and stem cells, highlighting the intricate role of autophagy in these cellular states.

In the context of therapy-induced senescence (TIS) in cancer cells, short-term treatment with Bafilomycin A1 can postpone the repopulation of the culture by reducing the number of diploid cells and increasing the number of polyploid cells. nih.govnih.gov However, a long-term, single pulse of Bafilomycin A1 can lead to a reactivation of autophagy in a subpopulation of these senescent cancer cells, ultimately increasing their proliferation. nih.govnih.gov In a preclinical model, senescent human colon cancer cells treated with Bafilomycin A1 were able to form tumors when injected into mice, unlike the untreated senescent cells. nih.govnih.gov This suggests that while autophagy inhibition can initially suppress the proliferation of some senescent cells, it may also prime a subset for renewed growth. nih.gov

The senescence-associated secretory phenotype (SASP) is a key feature of senescent cells, involving the secretion of various factors that can influence the surrounding tissue microenvironment. mdpi.comscielo.br While not directly detailing Bafilomycin A1's effect on SASP, the compound's ability to modulate senescent cell behavior implies an indirect influence on this secretory phenotype.

Regarding stem cells, Bafilomycin A1 is used as a tool to inhibit the proteolytic degradation associated with autophagy in human mesenchymal stem cells. stemcell.com In the context of leukemia stem cells (LSCs), low concentrations of Bafilomycin A1 have been shown to inhibit autophagy and promote apoptotic cell death in pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells. stemcell.com Furthermore, in vitro treatment of primary LSCs from B-ALL patients with Bafilomycin A1 reduced their capacity to initiate leukemia in mice. haematologica.org

Table 3: Effects of Bafilomycin A1 on Senescent and Stem Cells

Cell TypeEffect of Bafilomycin A1OutcomeReference
Human Colon Cancer Cells (HCT116) - Therapy-Induced SenescenceShort-term: Postpones repopulation. Long-term (single pulse): Reactivates autophagy and increases proliferation.Postponed repopulation initially, but potential for tumor regrowth long-term. nih.govnih.gov
Human Mesenchymal Stem CellsInhibits proteolytic degradation associated with autophagy.Used as a tool to study autophagy. stemcell.com
Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) CellsInhibits autophagy and promotes apoptosis at low concentrations.Potential therapeutic strategy. stemcell.com
Primary Leukemia Stem Cells (B-ALL)Reduced capacity to initiate leukemia in vivo after in vitro treatment.Diminished leukemic burden in mice. haematologica.org

Neurobiological Applications and Effects on Neural Cells (e.g., β-Amyloid Release, Astrocyte Function)

Bafilomycin A1 has been extensively used in neurobiological research to investigate the role of acidic compartments in various neural processes, including the processing of amyloid precursor protein (APP) and the function of astrocytes.

β-Amyloid Release:

The production and release of β-amyloid (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease, are influenced by Bafilomycin A1. In human 293 cells expressing APP with the "Swedish" mutation, Bafilomycin A1 potently inhibits the release of Aβ. nih.gov This inhibition is accompanied by a selective reduction in β-secretase activity. nih.gov However, in the same cell type expressing wild-type APP, Bafilomycin A1 did not inhibit Aβ production. nih.gov Another study on kidney 293 cells with wild-type APP found that Bafilomycin A1 actually increased the secretion of Aβ, particularly Aβ peptides with alternative start sites. nih.gov These seemingly contradictory findings suggest that the effect of Bafilomycin A1 on Aβ production is highly dependent on the specific APP mutation and cellular context. nih.govnih.gov

Furthermore, Bafilomycin A1 has been shown to block the degradation of the high-affinity choline (B1196258) transporter (CHT) in lysosomes, which is otherwise accelerated by Aβ peptides. frontiersin.org In N2a cells engineered to overproduce Aβ, Bafilomycin A1 blocked the cilostazol-induced reduction in Aβ and APP-CTFβ levels, indicating that the clearance of these proteins by cilostazol (B1669032) is dependent on autophagosome-lysosome fusion. plos.org

Astrocyte Function:

Bafilomycin A1 has also been utilized to study the role of autophagy in astrocytes, a type of glial cell in the central nervous system. In a model of transient brain ischemia, the autophagic flux blocker Bafilomycin A1 antagonized the inhibitory effect of a PPARα agonist on astrocyte activation, suggesting that restoring autophagic flux is a key mechanism for reducing astrocyte-mediated inflammation. mdpi.com In cultured astrocytes, Bafilomycin A1 treatment led to an accumulation of autophagosomes, confirming its role as an autophagy inhibitor in these cells. biorxiv.org

Studies on U-251 astrocytoma cells have shown that Bafilomycin A1 can significantly alter the cellular proteome, affecting numerous proteins involved in various cellular functions. nih.gov This highlights the broad impact of V-ATPase inhibition on astrocyte biology. Additionally, in the context of neuronal vesicular release, Bafilomycin A1 has been used to demonstrate that certain spontaneous currents in the olfactory bulb are of astrocytic origin, as they persist even when neuronal vesicular release is blocked. pnas.org

Table 4: Neurobiological Applications and Effects of Bafilomycin A1

Area of ResearchCell/Model SystemKey FindingReference
β-Amyloid ReleaseHuman 293 cells (Swedish APP mutation)Inhibits Aβ release and β-secretase activity. nih.gov
β-Amyloid ReleaseKidney 293 cells (wild-type APP)Increases secretion of alternatively cleaved Aβ peptides. nih.gov
Choline TransporterSH-SY5Y neural cellsPrevents Aβ-mediated loss of CHT from lysosomes. frontiersin.org
Aβ ClearanceN2a cells (Swedish APP mutation)Blocks cilostazol-induced reduction of Aβ and APP-CTFβ. plos.org
Astrocyte FunctionMouse model of transient brain ischemiaAntagonizes the anti-inflammatory effect of a PPARα agonist. mdpi.com
Astrocyte FunctionCultured mouse astrocytesInduces accumulation of autophagosomes. biorxiv.org
Astrocyte FunctionU-251 astrocytoma cellsDysregulates numerous cellular proteins. nih.gov
Astrocyte FunctionOlfactory bulb slicesUsed to demonstrate astrocyte-derived spontaneous currents. pnas.org

Biosynthesis, Structural Analogs, and Bioengineering Approaches

Origin and Natural Production of Bafilomycin A and Related Plecomacrolides

Isolation from Diverse Streptomyces Species

Bafilomycins are primarily produced by various species of Gram-positive bacteria belonging to the genus Streptomyces. wikipedia.orgcore.ac.uk The initial isolation of bafilomycins A1, B1, and C1 was from Streptomyces griseus. wikipedia.orgcore.ac.uknih.gov Since then, numerous other Streptomyces species have been identified as producers of bafilomycin A1 and its analogs. These include the marine bacterium Streptomyces lohii, from which a bafilomycin biosynthetic gene cluster has been identified and characterized. mdpi.comnih.gov An endophytic actinomycete, Streptomyces sp. YIM56209, isolated from the stem of Drymaria cordata, has also been found to produce a range of bafilomycins, including two new derivatives. nih.gov Furthermore, Streptomyces sp. NEAU-Y11, isolated from cucumber rhizosphere soil, produces bafilomycin C1 and another analog, JBIR-100. acs.org The isolation of these compounds often involves fermentation of the producing strain followed by extraction and chromatographic purification. acs.orgresearchgate.net

Chemical Structural Core of the Plecomacrolide Family

The plecomacrolide family, to which bafilomycins belong, is characterized by a distinctive chemical architecture. nih.govnih.gov These molecules typically possess a 16- or 18-membered macrolactone ring that contains two conjugated diene units. nih.govresearchgate.neteurekaselect.com This macrocyclic core is connected to a six-membered hemiacetal ring through a three-carbon linker. nih.govnih.gov This structural arrangement facilitates the formation of a biologically significant intramolecular hydrogen bonding network involving the lactone, linker, and hemiacetal moieties. nih.gov Bafilomycin A1 itself is a 16-membered macrolide. wikipedia.orgfao.org Another related group within this family is the concanamycins, which feature an 18-membered macrolide ring. cenmed.comscientificlabs.ie

Elucidation of Bafilomycin Biosynthetic Pathways

Identification and Characterization of Bafilomycin Biosynthetic Gene Clusters (baf genes)

The genetic blueprint for bafilomycin production is encoded within a dedicated set of genes known as a biosynthetic gene cluster (BGC). At least six such clusters have been identified from various Streptomyces and Kitasatospora species. mdpi.com The bafilomycin BGC from Streptomyces lohii, designated as the baf cluster, has been extensively studied. mdpi.comnih.govresearchgate.net This cluster contains genes responsible for the entire biosynthetic process, including the assembly of the polyketide backbone, subsequent modifications, and regulation of the pathway. mdpi.comresearchgate.net

Detailed Analysis of Post-Polyketide Synthase (PKS) Tailoring Steps

Following the assembly of the bafilomycin A1 core structure by the PKS machinery, a series of enzymatic modifications, known as post-PKS tailoring steps, occur to generate the final array of bafilomycin derivatives. mdpi.comnih.gov These tailoring reactions are responsible for the structural diversity observed within the bafilomycin family. nih.gov

In Streptomyces lohii, the post-PKS pathway leading from bafilomycin A1 to bafilomycin B1 has been fully elucidated. nih.govnih.gov This process involves the sequential action of several tailoring enzymes. The first step is the attachment of a fumarate (B1241708) moiety to the C21-hydroxyl group of bafilomycin A1, a reaction that gives rise to bafilomycin C1. mdpi.comnih.govnih.gov Subsequently, a 2-amino-3-hydroxycyclopent-2-enone (C5N) unit is condensed with bafilomycin C1 to form bafilomycin B1. mdpi.comnih.govnih.gov The C5N unit itself is synthesized from glycine (B1666218) and succinyl-CoA through the action of the enzymes BafX and BafZ. mdpi.comnih.gov This elucidation of the post-PKS tailoring steps provides a deeper understanding of how structural diversification is achieved in bafilomycin biosynthesis and opens up avenues for generating novel analogs through biosynthetic engineering. nih.gov

Functional Roles of Key Biosynthetic Enzymes

The detailed biochemical characterization of the enzymes involved in the post-PKS tailoring of bafilomycin has revealed their specific functions. nih.gov

Fumarate Adenylyltransferase (Orf3): This enzyme initiates the incorporation of fumarate by activating it to fumaryl-AMP. mdpi.comnih.govnih.gov Orf3 is a novel adenylyltransferase with a preference for fumarate as its substrate. nih.govresearchgate.net

Fumaryl (B14642384) Transferase (Orf2): Following its activation by Orf3, the fumaryl moiety is transferred from fumaryl-AMP to the C21-hydroxyl group of bafilomycin A1. mdpi.comnih.govnih.gov This reaction is catalyzed by the fumaryl transferase Orf2. mdpi.comnih.govresearchgate.net

ATP-Dependent Amide Synthetase (BafY): The final step in the conversion of bafilomycin C1 to bafilomycin B1 is the formation of an amide bond. mdpi.comnih.gov The ATP-dependent amide synthetase, BafY, catalyzes the condensation of bafilomycin C1 with the C5N unit, completing the biosynthesis of bafilomycin B1. mdpi.comnih.govnih.govresearchgate.net

The elucidation of these enzymatic functions not only clarifies the biosynthetic pathway but also provides valuable tools for the bioengineering of novel bafilomycin derivatives with potentially improved pharmacological properties. nih.gov

Investigation of Cross-talk Between Primary and Secondary Metabolisms in Biosynthesis

The biosynthesis of bafilomycins showcases a significant interplay between primary and secondary metabolic pathways. This integration is crucial for the formation of the complete and biologically active molecule. researchgate.netnih.govsemanticscholar.org The core polyketide structure of Bafilomycin A1 is assembled by a type I polyketide synthase (PKS) system. However, the subsequent tailoring steps, which are critical for structural diversity and bioactivity, directly incorporate primary metabolites. nih.govnih.gov

Key instances of this metabolic cross-talk in the biosynthesis of bafilomycin derivatives in Streptomyces lohii include the incorporation of fumarate and a unique C5N (2-amino-3-hydroxycyclopent-2-enone) moiety. nih.gov The C5N unit is derived from the primary metabolites glycine and succinyl-CoA. nih.gov This conversion is catalyzed by the enzymes 5-aminolevulinic acid (5-ALA) synthase (BafZ) and acyl-CoA ligase (BafX). nih.govnih.gov

Furthermore, the pathway involves the attachment of a fumarate molecule to the C21-hydroxyl group of the bafilomycin core. nih.govnih.gov This process begins with the activation of fumarate, a key intermediate in the citric acid cycle (a central primary metabolic pathway), by a novel fumarate adenylyltransferase (Orf3). nih.gov Subsequently, a fumaryl transferase (Orf2) transfers the activated fumarate moiety to the bafilomycin scaffold, generating Bafilomycin C1. nih.govnih.gov Finally, an ATP-dependent amide synthetase (BafY) catalyzes the condensation of Bafilomycin C1 with the C5N unit to produce Bafilomycin B1. nih.govnih.gov The elucidation of this pathway provides a clear example of how primary metabolites are shunted to create complex secondary metabolite structures. nih.gov

This integration highlights an efficient metabolic strategy where common cellular building blocks are utilized for the synthesis of specialized, bioactive compounds. nih.gov Understanding this cross-talk is fundamental for developing bioengineering strategies aimed at producing novel bafilomycin analogs.

Structure-Activity Relationship (SAR) Studies of this compound and its Natural and Synthetic Derivatives

Identification of Essential Structural Features for V-ATPase Inhibitory Activity

Structure-activity relationship (SAR) studies on Bafilomycin A1 and its derivatives have been crucial in pinpointing the molecular features essential for its potent and specific inhibition of vacuolar H+-ATPases (V-ATPases). nih.govnih.gov Chemical modifications and the synthesis of numerous analogs have revealed that the macrolide's complex architecture contains several key functional groups and structural motifs that are indispensable for its activity. researchgate.netacs.org

Early SAR studies identified three critical features for V-ATPase inhibitory activity: nih.govresearchgate.net

The vinylic methoxy (B1213986) group adjacent to a carbonyl function.

The dienic system within the macrolactone ring.

The hydroxyl group at position 7 (C7-OH) of the macrolide ring.

More recent structural investigations using cryo-electron microscopy (cryo-EM) have provided a detailed molecular basis for these observations. researchgate.net The cryo-EM structure of Bafilomycin A1 bound to V-ATPase reveals that the inhibitor binds to the c-ring of the enzyme's Vₒ domain. researchgate.netbiorxiv.org A crucial interaction is a hydrogen bond formed between the C7-hydroxyl group of Bafilomycin A1 and a tyrosine residue (Tyr142 in yeast, Tyr144 in bovine) of the c subunit. biorxiv.org While this hydrogen bond is important, it is not the sole determinant of binding. Extensive van der Waals interactions between the inhibitor and hydrophobic amino acid side chains of the c-ring also contribute significantly to the binding affinity. biorxiv.org This is supported by findings that modification of the C7-hydroxyl group reduces, but does not completely abolish, the inhibitory activity. biorxiv.org The binding of Bafilomycin A1 at this site physically obstructs the rotation of the c-ring, thereby inhibiting proton translocation and halting ATP hydrolysis. researchgate.netbiorxiv.org

Comparative Analysis of Potency, Specificity, and Diverse Biological Activities Among Analogs

An extensive effort has been dedicated to synthesizing and evaluating derivatives of Bafilomycin A1 to explore the potential for enhanced potency or tissue-specific selectivity. nih.govacs.org To date, none of the synthesized analogs have surpassed the V-ATPase inhibitory potency of the parent Bafilomycin A1. nih.govresearchgate.net However, these studies have provided valuable insights into how chemical modifications affect the molecule's biological activity.

The inhibitory activity of various analogs has been tested against V-ATPases from different sources, such as chicken osteoclast (cOc) and bovine chromaffin granule (bCG) membrane vesicles, to assess specificity. nih.govacs.org While most derivatives showed similar potency against both enzyme sources, some analogs exhibited differential effects, suggesting that it may be possible to develop inhibitors with selectivity for V-ATPase subtypes in different tissues. nih.gov

Modifications have been focused on several key positions, including the hydroxyl groups at C7, C19, and C21. acs.org

C21-OH Modifications: Esterification at this position generally leads to a significant decrease in potency.

C7-OH Modifications: As this group is critical for binding, most modifications result in reduced activity. However, some changes are tolerated better than others, allowing for a degree of structural alteration without complete loss of function.

Other Modifications: Changes to the hemiketal ring or the diene system typically lead to a substantial loss of inhibitory activity, reinforcing their importance. nih.gov

For instance, one analog, designated as compound 4, was found to be 60-fold less potent than Bafilomycin A1 in an osteoclast proton transport assay. acs.org Despite this reduced potency, it was still capable of inhibiting bone resorption in vitro at higher concentrations. acs.org In contrast, analogs that were inactive in the proton transport assay showed no activity in the bone resorption assay. acs.org

CompoundModification from Bafilomycin A1Relative Potency (V-ATPase Inhibition)Key Finding
Bafilomycin A1Parent Compound1 (Reference)Most potent natural inhibitor. nih.govresearchgate.net
Compound 4Modified C7-OH~1/60th of Bafilomycin A1Reduced potency but still active in functional assays at higher concentrations. acs.org
Compound 31Undisclosed modificationInactiveDemonstrates that some structural changes completely abolish activity. acs.org
Compound 32Undisclosed modificationInactiveConfirms that loss of V-ATPase inhibition correlates with loss of functional activity (bone resorption). acs.org
C21-ester derivativesEster group at C21-OHSignificantly reducedHighlights the sensitivity of the C21 position to bulky modifications. acs.org

Genetic and Synthetic Biology Approaches for Novel Analog Generation and Production Enhancement

Manipulation of Regulatory Genes for Enhanced this compound Production

Genetic manipulation of regulatory genes within the bafilomycin biosynthetic gene cluster (BGC) has proven to be a highly effective strategy for increasing production yields. nih.govnih.gov In the marine bacterium Streptomyces lohii, a known producer of bafilomycins, two key positive regulatory genes have been identified: orf1, which belongs to the LuxR family of regulators, and bafG, an AfsR family regulatory gene. researchgate.netnih.govmdpi.com

Characterization of these genes through inactivation and overexpression studies has confirmed their crucial role in controlling bafilomycin biosynthesis. nih.govnih.gov

Gene Inactivation: The individual knockout of either orf1 or bafG resulted in the complete abolishment of bafilomycin production, demonstrating that both are essential for the activation of the biosynthetic pathway. nih.govmdpi.com

Gene Overexpression: Overexpression of these regulatory genes led to a notable increase in the total yield of bafilomycins. The overexpression of orf1 resulted in a 1.3-fold increase in production, while overexpression of bafG led to a 0.5-fold increase compared to the wild-type strain. nih.govmdpi.com

These findings underscore the significant potential of regulatory gene manipulation as a tool for enhancing the production of valuable secondary metabolites like Bafilomycin A1. By upregulating the key transcriptional activators, the entire biosynthetic pathway can be stimulated, leading to higher titers.

Strain/ModificationGenetic ChangeEffect on Bafilomycin ProductionReference
Wild-Type S. lohiiNoneBaseline production nih.govmdpi.com
S. lohii Δorf1Knockout of orf1 geneProduction completely abolished nih.govmdpi.com
S. lohii ΔbafGKnockout of bafG geneProduction completely abolished nih.govmdpi.com
S. lohii (overexpressing orf1)Additional copy of orf11.3-fold increase nih.govmdpi.com
S. lohii (overexpressing bafG)Additional copy of bafG0.5-fold increase nih.govmdpi.com
SLO-08 StrainOverexpression of orf1 + Inactivation of orf2 and orf3Solely produces Bafilomycin A1 at 535.1 ± 25.0 mg/L nih.gov

Biosynthetic Engineering Strategies for Structural Diversification

Beyond enhancing yield, biosynthetic engineering provides powerful tools for generating structural diversity and producing specific, desired analogs of Bafilomycin A1. nih.govnih.gov This is achieved by targeted inactivation or introduction of genes involved in the post-PKS tailoring steps of the biosynthetic pathway. sdu.edu.cn

The elucidation of the pathway from Bafilomycin A1 to Bafilomycin B1 in S. lohii has provided a clear roadmap for such engineering efforts. nih.gov The enzymes Orf2 and Orf3 are responsible for the conversion of Bafilomycin A1 to Bafilomycin C1 via the addition of a fumarate moiety. nih.govnih.gov By inactivating the genes encoding these enzymes, the biosynthetic pathway can be blocked at Bafilomycin A1, preventing its conversion into other derivatives.

These strategies, which leverage a deep understanding of the biosynthetic pathway, pave the way for creating novel bafilomycin analogs with potentially improved therapeutic properties by selectively adding, removing, or modifying functional groups through controlled genetic manipulation. nih.govsdu.edu.cn

Total Synthesis and Semi-Synthetic Derivatization Approaches for Research Purposes

The complex structure of Bafilomycin A1, a potent and specific inhibitor of vacuolar H+-ATPases (V-ATPases), has made it a compelling target for total synthesis. acs.orgscispace.com These synthetic efforts are crucial for confirming its stereochemistry and for creating a supply independent of fermentation. scispace.comacs.org Furthermore, both total synthesis and semi-synthetic modifications of the natural product allow for the creation of analogs, which are instrumental in probing structure-activity relationships (SAR) and developing new research tools. nih.govnih.gov

Total Synthesis of Bafilomycin A1

The total synthesis of Bafilomycin A1 has been achieved by several research groups through convergent strategies. These approaches involve the preparation of complex, highly functionalized fragments of the molecule, which are then coupled together before the final macrolactonization step to form the 16-membered ring. acs.orgepa.gov

One prominent strategy involves the synthesis of three main subunits. acs.orgacs.org A highly stereoselective total synthesis was accomplished by creating and coupling a C1-C17 16-membered tetraenic lactone aldehyde with a C18-C25 β-hydroxyl hemiacetal side-chain subunit. acs.orgepa.gov The key fragments for this synthesis were derived from readily available chiral starting materials, including D-glucose, ethyl (S)-lactate, and methyl (S)-3-hydroxy-2-methylpropionate. epa.govacs.org The assembly of the macrolactone framework often utilizes powerful cross-coupling reactions. For instance, a Stille coupling can be used to connect two major segments, such as a C5-C11 vinyl iodide and a C12-C17 vinylstannane, to construct the C1-C17 portion of the molecule. acs.orgcapes.gov.br An alternative approach employs a Suzuki cross-coupling reaction to link highly functionalized advanced intermediates. acs.orgacs.org

The final key steps in these syntheses typically involve an aldol (B89426) reaction to connect the macrolactone segment with the side chain, followed by a macrolactonization to close the ring. acs.orgacs.org For example, a Mukaiyama aldol reaction between the aldehyde on the macrolactone and a silyl (B83357) enol ether derived from the side-chain ketone has been used effectively. acs.orgacs.org The macrolactonization is often achieved using methods like the Keck-type macrolactonization, mediated by a carbodiimide. capes.gov.br

Table 1: Comparison of Selected Total Synthesis Strategies for Bafilomycin A1

Strategy Feature Approach 1 Approach 2
Key Fragments C1-C17 lactone aldehyde, C18-C25 ethyl ketone acs.orgepa.gov C5-C11 vinyl iodide, C12-C17 vinylstannane, C18-C25 side chain acs.orgacs.org
Chiral Precursors D-glucose, Ethyl (S)-lactate, Methyl (S)-3-hydroxy-2-methylpropionate epa.govacs.org D-valine, D-mannitol capes.gov.br
Key Coupling Reaction Aldol Reaction acs.orgepa.gov Stille Coupling capes.gov.br or Suzuki Coupling acs.orgacs.org

| Macrolactonization | Not specified in detail acs.org | Keck-type macrolactonization capes.gov.br |

Semi-Synthetic Derivatization for SAR Studies

Semi-synthetic derivatization of Bafilomycin A1, obtained through fermentation of strains like Streptomyces lohii, serves as a powerful tool to investigate the structural requirements for its biological activity. mdpi.comnih.gov By systematically modifying different functional groups on the bafilomycin core, researchers have been able to delineate key features essential for V-ATPase inhibition.

An extensive study involved the synthesis of 31 derivatives of Bafilomycin A1 to probe for analogs with potential specificity for different V-ATPase subtypes, such as those from osteoclasts versus chromaffin granules. nih.govacs.org Another effort generated 17 semi-synthetic derivatives to better understand the structural determinants of its various biological effects. nih.gov While none of the synthesized analogs in these studies proved more potent than the parent compound, the research provided critical insights into the molecule's structure-activity relationship. nih.govnih.gov

These studies have consistently identified several molecular regions as being crucial for inhibitory activity:

The C7-hydroxyl group is essential for activity. nih.govebi.ac.uk

The vinylic methoxy group adjacent to the carbonyl function is a critical feature. nih.govebi.ac.uk

The integrity of the dienic system within the macrolide ring is required for potent inhibition. nih.govebi.ac.uk

The pyran ring at C-19 is vital, as its conversion to a linear system drastically reduces inhibitory activity. nih.gov

These findings are instrumental in guiding the design of simplified or modified analogs for further research into V-ATPase function and as potential therapeutic leads.

Table 2: Examples of Semi-Synthetic Modifications of Bafilomycin A1 for Research

Position of Modification Type of Modification Impact on Activity Reference
C7 Esterification or etherification of the hydroxyl group Reduction or loss of activity nih.govebi.ac.uk
C19 Conversion of the pyran ring to a linear system Drastic reduction of inhibitory activity nih.gov
C21 Derivatization of the hydroxyl group Tolerated to some extent, but can reduce potency nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Bafilomycin A1
Ethyl (S)-lactate
Methyl (S)-3-hydroxy-2-methylpropionate
D-glucose
D-valine
D-mannitol
Vinyl iodide

Advanced Methodological Applications and Research Paradigms Utilizing Bafilomycin a

Quantitative Delineation of Autophagic Flux in Experimental Systems

Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. bmbreports.org Measuring this flux is essential to understand the true autophagic activity within a cell. A mere increase in the number of autophagosomes can indicate either an induction of autophagy or a blockage in the degradation pathway. bio-techne.com

Bafilomycin A1 is a cornerstone in assays designed to quantify autophagic flux. biorxiv.org By inhibiting the V-ATPase, it prevents the acidification of lysosomes, which in turn blocks the fusion of autophagosomes with lysosomes and the degradation of the autophagosomal contents. wikipedia.orgrndsystems.com This leads to an accumulation of autophagosomes. selleckchem.com

A common method to measure autophagic flux is the LC3 turnover assay. researchgate.net Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key protein in autophagy. Its cytosolic form, LC3-I, is converted to the lipidated form, LC3-II, which is recruited to the autophagosome membrane. bio-techne.com Therefore, the amount of LC3-II is a reliable marker for the number of autophagosomes.

To quantify autophagic flux, researchers compare the levels of LC3-II in cells treated with a substance of interest with and without the addition of Bafilomycin A1. researchgate.netevandrofanglab.com An increase in LC3-II levels in the presence of Bafilomycin A1 indicates a higher rate of autophagosome formation, thus a greater autophagic flux. bio-techne.comresearchgate.net This can be analyzed through techniques like Western blotting or immunofluorescence microscopy. researchgate.netbiorxiv.org

Another protein often monitored in conjunction with LC3 is p62/SQSTM1, a receptor for cargo destined for autophagic degradation. stressmarq.com Under normal conditions, p62 is degraded along with the cargo inside the autolysosome. Inhibition of autophagy leads to an accumulation of p62. biorxiv.org Therefore, measuring the levels of both LC3-II and p62 provides a more comprehensive and accurate assessment of autophagic flux. stressmarq.com

Table 1: Key Markers in Autophagic Flux Assays Using Bafilomycin A1

Marker Role in Autophagy Expected Change with Bafilomycin A1 Treatment
LC3-II Component of the autophagosome membrane. Accumulates due to blocked degradation.
p62/SQSTM1 Autophagy receptor, degraded in autolysosomes. Accumulates due to blocked degradation.

Global Proteomics and Microarray Analysis in Bafilomycin A-Treated Cells for Pathway Mapping

The application of Bafilomycin A1 in conjunction with global proteomics and microarray analysis has provided significant insights into the cellular pathways affected by the inhibition of autophagy and lysosomal function. These high-throughput techniques allow for a comprehensive view of the changes in protein expression and gene transcription that occur when cells are treated with Bafilomycin A1.

Proteomics studies using techniques like Dynamic Organellar Mapping (DOMs) have been employed to analyze protein localization changes upon treatment with Bafilomycin A1. biorxiv.org In HeLa cells, combining nutrient starvation with Bafilomycin A1 treatment led to the mapping of hundreds of protein localization changes. biorxiv.org This approach revealed extensive trapping of secretory pathway proteins in endosomes, highlighting the traffic jam created in the endomembrane system by the drug. biorxiv.org

In glioma cells, quantitative proteomics analysis of cells treated with Bafilomycin A1 revealed broad changes in the cellular proteome. researchgate.net Notably, proteins that were downregulated were significantly associated with the mitochondrial respiratory chain and ATP synthesis. researchgate.net This suggests that inhibiting autophagy with Bafilomycin A1 can have profound effects on cellular metabolism. researchgate.net Upregulated proteins in these cells were linked to processes like apoptosis, response to hypoxia, and mitophagy. researchgate.net

Microarray analysis has also been instrumental in mapping pathways affected by Bafilomycin A1. In studies on liver and ovarian cancer cell lines, mRNA-miRNA microarray analysis after Bafilomycin A1 treatment showed alterations in several pathways. nih.govspandidos-publications.com These included pathways involved in glucose and lipid metabolism, DNA repair, and lysosomal function. nih.gov Specifically, certain microRNAs were found to be consistently up- or downregulated in response to the treatment, suggesting they could be key regulators of the cellular response to V-ATPase inhibition. nih.gov

Furthermore, transcriptomic analysis of Bafilomycin A1-treated RPE-1 cells has revealed the enrichment of pathways related to p38 MAPK signaling, DNA damage response, and oxidative stress. royalsocietypublishing.org Kinase enrichment analysis identified major protein kinases involved in the cell cycle and DNA damage as drivers of the observed gene expression changes. royalsocietypublishing.org

Table 2: Selected Pathways and Processes Affected by Bafilomycin A1 as Identified by Proteomics and Microarray Analysis

Analytical Method Cell Type Key Affected Pathways/Processes Research Finding
Proteomics (DOMs) HeLa Cells Endosomal protein trapping, metabolic reprogramming. Bafilomycin A1 causes a "traffic jam" in the endomembrane system. biorxiv.org
Quantitative Proteomics Glioma Cells Mitochondrial respiratory chain, ATP synthesis (downregulated); Apoptosis, response to hypoxia (upregulated). Inhibition of autophagy impacts cellular energy metabolism and stress responses. researchgate.net
mRNA-miRNA Microarray Liver and Ovarian Cancer Cells Glucose/lipid metabolism, DNA repair, lysosome regulation. V-ATPase inhibition alters metabolic and genetic integrity pathways. nih.gov
Transcriptomic Analysis RPE-1 Cells p38 MAPK signaling, DNA damage response, oxidative stress. Autophagy suppression induces cellular stress and DNA damage signaling. royalsocietypublishing.org

Application in In Vivo Model Systems for Preclinical Research

While Bafilomycin A1 is a powerful tool for in vitro studies, its application in in vivo preclinical research has been more limited due to its toxicity profile. wikipedia.org However, it has been used in some animal models to investigate the role of autophagy in various physiological and pathological conditions.

In mouse models, Bafilomycin A1 has been used to study the role of autophagy in cardiac function. For instance, it was administered to mice to demonstrate that autophagy helps maintain cardiac function during starvation and protects cardiomyocytes from ischemic death. mdpi.com These studies often use low doses for short periods to mitigate toxic effects. mdpi.com

Xenograft mouse models have also been utilized to explore the anti-tumor potential of Bafilomycin A1. researchgate.net Studies have shown that Bafilomycin A1 can inhibit tumor growth in models of breast and liver cancer. researchgate.net In a xenograft model of pediatric B-cell acute lymphoblastic leukemia (B-ALL), a low concentration of Bafilomycin A1 was shown to effectively inhibit the proliferation of leukemia stem cells. rndsystems.comnih.gov Another study reported that Bafilomycin A1 reduced tumor volume in MCF-7 and MDA-MB-231 breast cancer xenograft models without showing toxic effects at a specific dosing regimen. wikipedia.org

In a study on diabetic mice, Bafilomycin A1 was found to accelerate wound healing. rndsystems.com This suggests a potential role for modulating autophagy in tissue repair processes.

Despite these examples, the systemic toxicity of Bafilomycin A1 remains a significant hurdle for its widespread in vivo use. oaepublish.com Chloroquine (B1663885), another lysosomotropic agent that inhibits autophagy, is more commonly used in animal studies due to its better in vivo suitability and lower cost. mdpi.com

Integration of Bafilomycin A1 in Multi-Drug Treatment Regimens for Mechanistic Studies

Bafilomycin A1 is frequently used in combination with other drugs in mechanistic studies to dissect cellular pathways and understand drug interactions. Its ability to block autophagy provides a valuable tool to determine if the efficacy of another drug is dependent on or modulated by the autophagic process.

For example, in cancer research, many chemotherapeutic agents induce autophagy. Whether this induced autophagy is a pro-survival or pro-death mechanism is a critical question. By co-administering Bafilomycin A1, researchers can inhibit this autophagic response and observe the effect on cell viability. If blocking autophagy enhances the cancer-killing effect of a drug, it suggests that autophagy was acting as a survival mechanism.

Studies have explored the synergistic effects of Bafilomycin A1 with other compounds. For instance, in the context of fungal infections, Bafilomycin A1 showed potent synergistic antifungal activity against Cryptococcus neoformans when combined with the calcineurin inhibitor FK506. nih.govasm.orgnih.gov Interestingly, the mechanism of this synergy was found to be distinct from calcineurin inhibition, revealing a novel aspect of FK506's action. nih.govasm.org

In cancer cell lines, the combination of Bafilomycin A1 with other drugs has been used to investigate mechanisms of drug resistance. Lysosomal sequestration is a known mechanism of resistance to certain chemotherapeutic drugs. oaepublish.com By disrupting lysosomal acidification, Bafilomycin A1 can potentially reverse this resistance. oaepublish.com

However, the outcome of combining Bafilomycin A1 with other drugs is not always straightforward. In one study, while both chloroquine and Bafilomycin A1 were effective at blocking autophagy, only chloroquine sensitized breast cancer cells to treatment with LY294002 or rapamycin (B549165), suggesting that the chemosensitizing effect of chloroquine was independent of its ability to inhibit autophagy in that context. researchgate.net This highlights the importance of using specific inhibitors like Bafilomycin A1 to carefully dissect the role of autophagy in multi-drug treatment regimens.

Emerging Themes and Future Research Trajectories

Deeper Elucidation of Context-Dependent Effects and Off-Target Interactions

A significant area of future research lies in understanding the nuanced and often contradictory effects of Bafilomycin A1, which appear to be highly dependent on the cellular context. wikipedia.org For instance, while it is a well-established inhibitor of autophagy, its impact on cell fate can range from pro-survival to pro-death. wikipedia.org This variability highlights the need to move beyond a singular focus on V-ATPase inhibition and explore the broader cellular response.

Recent studies have begun to uncover off-target effects that may contribute to its context-dependent activities. For example, at higher concentrations, Bafilomycin A1 can also act on P-type ATPases. wikipedia.org Furthermore, research in Drosophila has revealed that Bafilomycin A1 can inhibit the ER-calcium ATPase (SERCA), leading to disruptions in autophagosome-lysosome fusion independent of its effects on V-ATPase. tandfonline.com This finding suggests that some of the observed effects of Bafilomycin A1 may be a composite of on-target V-ATPase inhibition and off-target SERCA inhibition. tandfonline.com

Future investigations should aim to systematically map these off-target interactions across various cell types and conditions. This will be crucial for accurately interpreting experimental results and for potentially harnessing these multifaceted effects for therapeutic purposes. For example, in pediatric B-cell acute lymphoblastic leukemia, low concentrations of Bafilomycin A1 have been shown to effectively kill cancer cells by targeting both autophagy and apoptosis pathways, while sparing normal cells. nih.gov This suggests a therapeutic window where its multi-target effects could be beneficial.

Discovery and Characterization of Novel Bafilomycin A1 Analogs with Modified Selectivity Profiles

The high toxicity of Bafilomycin A1 to mammalian cells has largely prevented its clinical application. nih.gov This has spurred efforts to discover and synthesize novel analogs with improved selectivity and reduced toxicity. researchgate.netnih.gov An extensive chemical effort has already led to the synthesis of numerous bafilomycin derivatives. researchgate.netnih.gov While none of these initial analogs proved more potent than the parent compound, they provided valuable information about the structural requirements for V-ATPase inhibition. researchgate.netnih.govnih.gov

Key structural features essential for the inhibitory activity of Bafilomycin A1 have been identified, including the vinylic methoxy (B1213986) group, the dienic system, and the hydroxyl group at position 7. researchgate.netnih.gov This knowledge is now being used to design simplified and novel derivatives. researchgate.netnih.gov

The goal is to develop analogs that may exhibit differential effects on V-ATPase isoforms found in different tissues. nih.govacs.org For example, researchers have aimed to create analogs specific for the osteoclast subclass of V-ATPase to explore their potential as inhibitors of bone resorption. nih.govnih.gov Future research in this area will likely involve a combination of synthetic chemistry, computational modeling, and high-throughput screening to identify compounds with more desirable pharmacological profiles. The discovery of new bafilomycin derivatives from natural sources, such as endophytic microorganisms, also continues to be a promising avenue. wikipedia.org

Advanced Biosynthetic Pathway Engineering for Sustainable Production and Diversification

To meet the growing demand for Bafilomycin A1 for research and as a precursor for analog synthesis, significant advancements are being made in understanding and engineering its biosynthetic pathway. nih.gov The bafilomycin biosynthetic gene cluster has been identified in several Streptomyces and Kitasatospora species. nih.govresearchgate.net This cluster contains the type I polyketide synthase (PKS) genes responsible for assembling the macrolactone core of the molecule. nih.govresearchgate.net

Researchers have successfully elucidated the post-PKS tailoring steps in the biosynthetic pathway of Streptomyces lohii, detailing the conversion of Bafilomycin A1 to other derivatives like B1 and C1. nih.govresearchgate.net This knowledge has been leveraged to engineer high-producing strains. By overexpressing positive regulatory genes and knocking out genes responsible for converting Bafilomycin A1 into other derivatives, a significant increase in the production of Bafilomycin A1 has been achieved. nih.govnih.gov

Future research will likely focus on:

Further optimizing fermentation conditions and genetic manipulation to create even more efficient production strains. nih.gov

Utilizing the biosynthetic machinery to create novel bafilomycin analogs through precursor-directed biosynthesis and combinatorial biosynthesis approaches. This could provide a sustainable and efficient method for generating a diverse library of compounds for screening.

Exploring the biosynthetic potential of other bafilomycin-producing organisms to discover new and potentially more potent or selective derivatives. researchgate.net

Comprehensive Understanding of Cross-Regulatory Networks in Cellular Homeostasis Modulated by Bafilomycin A

Bafilomycin A1's disruption of lysosomal function has profound and widespread consequences for cellular homeostasis, extending far beyond the direct inhibition of autophagy. ontosight.aiinvivogen.com Future research will need to adopt a systems-level approach to understand the intricate cross-regulatory networks that are perturbed by this compound.

For example, Bafilomycin A1-induced inhibition of V-ATPase not only affects autophagy but also impacts endosomal acidification, receptor recycling, and cellular signaling. ontosight.aiinvivogen.com It can also lead to an accumulation of protons in the cytoplasm, causing cellular acidosis. invivogen.com Furthermore, there is evidence of cross-regulation between autophagy and other cell death pathways like necroptosis, which can be influenced by Bafilomycin A1. uni-duesseldorf.de

Emerging research also points to a role for Bafilomycin A1 in modulating endoplasmic reticulum (ER) homeostasis. The ER is a critical site for protein folding, and disruptions in this process can trigger ER stress and the unfolded protein response. elifesciences.orgbiorxiv.org Bafilomycin A1 has been used to study ER-phagy, a selective form of autophagy that removes portions of the ER. elifesciences.orgbiorxiv.org Given its off-target effects on the ER-calcium ATPase SERCA, Bafilomycin A1 may have a more direct and complex role in regulating ER function than previously appreciated. tandfonline.com

Future studies should employ multi-omics approaches (e.g., proteomics, transcriptomics, metabolomics) to comprehensively map the cellular response to Bafilomycin A1 treatment. This will help to unravel the complex interplay between autophagy, endo-lysosomal function, ER stress, and other key cellular processes, providing a more holistic understanding of its biological effects.

Expanding Fundamental Research Applications in Emerging Disease Models and Cellular Engineering

Bafilomycin A1 remains an indispensable tool for fundamental research, and its applications continue to expand into new and emerging areas of disease modeling and cellular engineering. Its ability to inhibit autophagy is being leveraged to study a wide range of diseases where this process is implicated, including cancer, neurodegenerative disorders, and infectious diseases. ontosight.ai

In cancer research, Bafilomycin A1 is used to investigate the role of autophagy in tumor cell survival and to explore autophagy inhibition as a potential therapeutic strategy. ontosight.aistemcell.cominvivogen.com For instance, it has been shown to promote apoptotic cell death in pediatric B-cell acute lymphoblastic leukemia cells. stemcell.com

In the context of neurodegenerative diseases like Parkinson's, Bafilomycin A1 is used to model and study the consequences of impaired lysosomal function, a key feature of these disorders. frontiersin.org It helps researchers investigate the link between disrupted autophagy and the accumulation of toxic protein aggregates. frontiersin.org

More recently, Bafilomycin A1 has been investigated for its antiviral properties, particularly against SARS-CoV-2. wikipedia.orgresearchgate.netnih.gov By inhibiting endosomal acidification, it can block the entry and replication of viruses that rely on this pathway. ontosight.ainih.gov Studies using a human lung xenograft mouse model have shown that Bafilomycin A1 can significantly inhibit SARS-CoV-2 replication and alleviate virus-induced inflammation. researchgate.netnih.gov

In the field of cellular engineering, Bafilomycin A1 is a valuable tool for manipulating and studying cellular processes. For example, it is used to generate cells with specific defects in autophagy to study the consequences of this pathway's inactivation. sigmaaldrich.com As our ability to engineer cells and tissues becomes more sophisticated, the precise modulation of cellular pathways with compounds like Bafilomycin A1 will become increasingly important.

Future research will undoubtedly see the application of Bafilomycin A1 in even more diverse and complex disease models, including organoids and patient-derived tissues. This will provide more physiologically relevant insights into disease mechanisms and the therapeutic potential of targeting autophagy and lysosomal function.

Q & A

Q. What is the primary biochemical mechanism of Bafilomycin A1, and how is it utilized to study lysosomal function?

Bafilomycin A1 selectively inhibits vacuolar-type H⁺-ATPase (V-ATPase), disrupting lysosomal acidification and blocking autophagosome-lysosome fusion. This mechanism is critical for studying autophagy, lysosomal trafficking, and pH-dependent processes. Methodologically, researchers use Bafilomycin A1 (10–100 nM) in cell cultures to arrest autophagy flux, often paired with LC3-II immunoblotting or LysoTracker Red staining to validate lysosomal neutralization .

Q. How does Bafilomycin A1 affect osteoclast activity in bone resorption studies?

Bafilomycin A1 inhibits osteoclast-mediated bone resorption by targeting V-ATPase, which is essential for acid secretion into resorption lacunae. In vitro, osteoclast cultures treated with 0.1–1 µM Bafilomycin A1 show complete suppression of resorptive activity, validated via pit formation assays or TRAP staining .

Q. What standard protocols are used to assess Bafilomycin A1-induced autophagy inhibition?

Researchers typically treat cells with Bafilomycin A1 (20–50 nM, 4–6 hours) and monitor LC3-II accumulation via western blot. Co-staining with p62/SQSTM1 is recommended to confirm autophagic flux blockade. Parallel use of lysosomal pH probes (e.g., DAMP or LysoTracker) ensures V-ATPase inhibition efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in Bafilomycin A1’s role in apoptosis (caspase-dependent vs. independent pathways)?

Discrepancies arise from cell-type specificity and experimental context. For example, in diffuse large B-cell lymphoma (DLBCL), Bafilomycin A1 activates caspase-3 and cleaves PARP, indicating canonical apoptosis. In contrast, hepatocellular carcinoma models show caspase-independent apoptosis via Puma upregulation. To clarify mechanisms, combine Bafilomycin A1 with pan-caspase inhibitors (e.g., Z-VAD-FMK) and assess apoptosis markers (annexin V/PI, cytochrome c release) across models .

Q. What are the stereochemical challenges in the total synthesis of Bafilomycin A1, and how are they addressed?

Synthesis requires precise stereocontrol of the trans,trans-1,3-diene system and macrolide ring. Key steps include:

  • Diastereoselective cycloadditions : Magnesium-mediated nitrile oxide cycloadditions to establish chiral centers.
  • Convergent coupling : Zinc-enealkynilide additions for fragment assembly (e.g., C1–C13 and C14–C20 segments).
  • Stereoselective reductions : Ruthenium-catalyzed trans-hydrosilylation for enyne reduction. These methods achieve >90% diastereomeric ratios but require rigorous NMR and LC-MS validation .

Q. How do researchers model Bafilomycin A1’s effect on MT1-MMP-dependent extracellular matrix (ECM) degradation?

Fluorescence Recovery After Photobleaching (FRAP) assays reveal two MT1-MMP recovery phases: a fast (26 s) and slow (259 s) process. Bafilomycin A1 abolishes the slow phase, implicating lysosomal recycling in ECM remodeling. Computational models simulate FRAP kinetics by adjusting rate constants (e.g., kX for lysosomal trafficking) and validate results via siRNA-mediated V-ATPase knockdown .

Methodological Optimization

Q. How can fermentation conditions be optimized to enhance Bafilomycin A1 yield in Streptomyces spp.?

Optimal parameters include:

  • Medium : 40 g/L soluble starch, 30 g/L peptone, 20 g/L yeast extract, 15 g/L corn steep liquor, 2 g/L CaCO₃.
  • Conditions : 30°C, 220 rpm, 96-hour fermentation, pH 7.0. Yield improvements (3.44-fold) are quantified via HPLC-UV (λ = 245 nm) and compared to reference standards .

Q. What strategies mitigate cytotoxicity when using Bafilomycin A1 in long-term studies?

  • Dose titration : Pre-test IC₅₀ values (e.g., 0.1–1 µM for 24–48 hours) using MTT/CCK-8 assays.
  • Pulsed exposure : Limit treatment to 4–6 hours for autophagy studies to minimize off-target apoptosis.
  • Combinatorial controls : Co-administer lysosomal stabilizers (e.g., chloroquine) to isolate pH-dependent effects .

Data Interpretation & Validation

Q. How should researchers address conflicting results in Bafilomycin A1’s impact on cell cycle arrest?

In DLBCL, Bafilomycin A1 induces G0/G1 arrest via cyclin D1 downregulation and cyclin E2 accumulation. Contradictory findings may stem from cell cycle synchronization methods or serum starvation artifacts. Validate using flow cytometry (propidium iodide staining) and synchronize cells via serum deprivation prior to treatment .

Q. What controls are essential when studying Bafilomycin A1’s lysosomal effects?

  • LysoTracker/DAMP co-staining : Confirm lysosomal pH neutralization.
  • Bafilomycin-insensitive probes : Use GFP-VAP-1 fusions to rule out nonspecific trafficking effects.
  • Rescue experiments : Re-acidify lysosomes with V-ATPase overexpression constructs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.